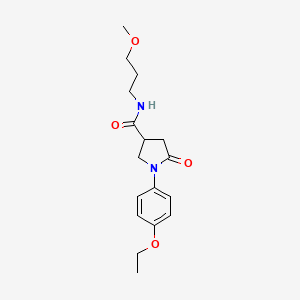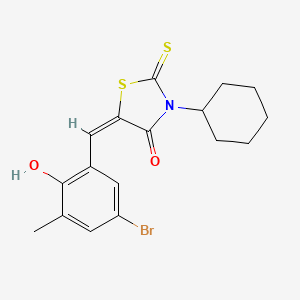![molecular formula C21H20Cl2N6O2 B11622970 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea](/img/structure/B11622970.png)
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea typically involves the following steps:
Formation of the Urea Core: The urea core is formed by reacting an isocyanate with an amine under controlled conditions.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methoxylation reactions, often using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Agriculture: It may be used as a pesticide or herbicide due to its potential to inhibit the growth of unwanted plants or pests.
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular events.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-hydroxyphenyl)amino]methylidene}urea: Similar structure with a hydroxyl group instead of a methoxy group.
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea: Similar structure with an ethoxy group instead of a methoxy group.
Uniqueness
1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H20Cl2N6O2 |
|---|---|
Molekulargewicht |
459.3 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-methoxyphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C21H20Cl2N6O2/c1-12-10-13(2)25-19(24-12)28-20(27-17-6-4-5-7-18(17)31-3)29-21(30)26-14-8-9-15(22)16(23)11-14/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30) |
InChI-Schlüssel |
JQIQBDDPZDNGFC-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC=CC=C2OC)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2OC)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11622900.png)

![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622906.png)
![2-[(2-methylacryloyl)oxy]ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate](/img/structure/B11622913.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622919.png)
![4,4'-({4-[(4-bromobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B11622931.png)

![2-({1,5-Dicyano-4-oxo-3-azaspiro[5.5]undec-1-EN-2-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11622939.png)
![3,5-Bis(prop-2-en-1-yl) 2,6-dimethyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622949.png)

![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)
![(4E)-4-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11622964.png)
